4,4'-Bi-m-toluidine dihydrogen bis(sulphate) is a chemical compound characterized by the molecular formula and a molecular weight of approximately 408.45 g/mol. This compound is often utilized in various scientific and industrial applications due to its unique chemical properties and reactivity. It is primarily synthesized through the reaction of 4,4'-Bi-m-toluidine with sulfuric acid, which facilitates the formation of the bis(sulphate) salt.
The compound is cataloged under the CAS number 74753-17-6. It is available from various chemical suppliers and is used in research settings for its properties and potential applications in organic synthesis and material science.
4,4'-Bi-m-toluidine dihydrogen bis(sulphate) falls under the category of organic compounds, specifically as an aromatic amine derivative. Its classification as a sulfate salt indicates its potential for various chemical reactions involving sulfate groups.
The synthesis of 4,4'-Bi-m-toluidine dihydrogen bis(sulphate) typically involves a straightforward reaction between 4,4'-Bi-m-toluidine and concentrated sulfuric acid. The reaction must be conducted under controlled conditions to ensure optimal yield and purity of the product.
The molecular structure of 4,4'-Bi-m-toluidine dihydrogen bis(sulphate) features a biphenyl framework with two methyl groups and two amino groups attached to the aromatic rings. The presence of sulfate groups contributes to its solubility and reactivity.
CC1=C(C=CC(=C1)N)C2=C(C=C(C=C2)N)C.OS(=O)(=O)O.OS(=O)(=O)O
4,4'-Bi-m-toluidine dihydrogen bis(sulphate) can participate in various chemical reactions:
The specific conditions for these reactions often include acidic or basic environments, specific catalysts, and controlled temperatures to direct the pathways effectively.
The mechanism of action for 4,4'-Bi-m-toluidine dihydrogen bis(sulphate) involves its interaction with biological molecules, potentially affecting enzyme activity or receptor function. The compound may bind to specific targets within cells, altering biochemical pathways and influencing cellular responses.
4,4'-Bi-m-toluidine dihydrogen bis(sulphate) serves multiple roles in scientific research:
CAS No.: 31053-55-1
CAS No.: 108351-51-5
CAS No.: 27251-84-9
CAS No.: 72401-53-7
CAS No.:
CAS No.: 55064-20-5